molecular formula C13H15N3O B13897305 N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine

N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine

Cat. No.: B13897305
M. Wt: 229.28 g/mol
InChI Key: FPFDMQZWGMLUFO-UHFFFAOYSA-N
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Description

N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine is a chemical compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a methoxy and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine typically involves the reaction of 4-methoxy-2-methylphenylamine with pyridine-3,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

  • N4-(4-methylphenyl)pyridine-3,4-diamine
  • N4-(4-methoxyphenyl)pyridine-3,4-diamine
  • N4-(4-methoxy-2-chlorophenyl)pyridine-3,4-diamine

Comparison: N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

4-N-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine

InChI

InChI=1S/C13H15N3O/c1-9-7-10(17-2)3-4-12(9)16-13-5-6-15-8-11(13)14/h3-8H,14H2,1-2H3,(H,15,16)

InChI Key

FPFDMQZWGMLUFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2=C(C=NC=C2)N

Origin of Product

United States

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